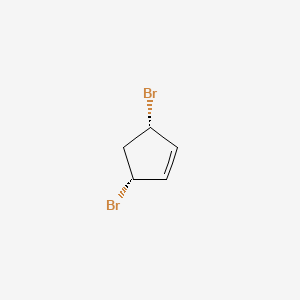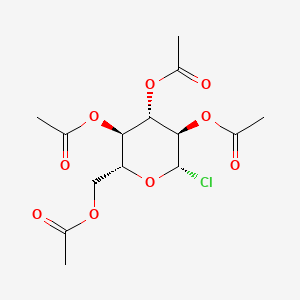
Ethyl 3,5-dibromo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an irritant with the formula C₁₁H₉Br₂NO₂ .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex and can be analyzed using various physical and spectroscopic methods . The InChI code for this compound is 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.02 g/mol and a melting point of 190-192 °C .
Scientific Research Applications
Synthetic Utility in Organic Chemistry
Ethyl indole-2-carboxylate and its derivatives serve as key intermediates in the synthesis of a wide range of indole derivatives. For instance, they have been used in the acylation reactions to produce ethyl 3-acylindole-2-carboxylates effectively, highlighting their versatility in synthetic organic chemistry (Murakami et al., 1985). These acylation reactions demonstrate the compound's utility in generating structurally diverse indole-based compounds, which are of significant interest due to their biological activities.
Role in Marine Alkaloid Synthesis
The compound has also been implicated in the synthesis of deaza-analogues of bis-indole marine alkaloids, such as topsentin. This synthesis showcases the compound's potential in creating complex molecular architectures found in natural products, which possess various bioactive properties (Carbone et al., 2013).
Applications in Medicinal Chemistry
Indole derivatives synthesized from ethyl indole-2-carboxylate have been investigated for their antitumor activities. For example, the synthesis and biological evaluation of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate revealed promising antitumor properties against certain cancer cell lines (Hu et al., 2018). These findings underscore the potential of Ethyl 3,5-dibromo-1H-indole-2-carboxylate derivatives in the development of new therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a complex compound with potential biological activity. Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-dibromo-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . These interactions can modulate immune responses and inflammatory processes, highlighting the compound’s potential in therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound may impact the expression of genes involved in immune responses and metabolic pathways, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atoms enhance its binding affinity to target enzymes and proteins, facilitating its inhibitory effects on enzymes like IDO . This inhibition can result in altered tryptophan metabolism and modulation of immune responses. Additionally, this compound may interact with transcription factors, influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, with a melting point of 190-192°C . Prolonged exposure to light and air may lead to degradation, affecting its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and immunomodulatory activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may sequester this compound, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits distinct subcellular localization, which can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-78-5 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

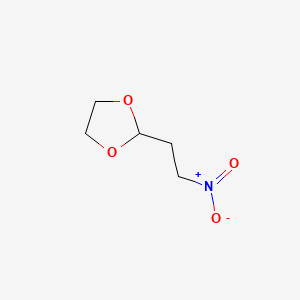

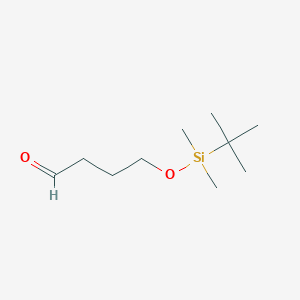
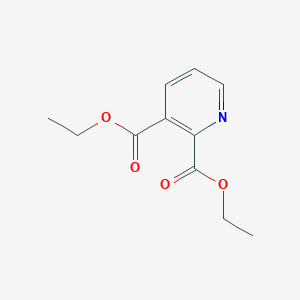
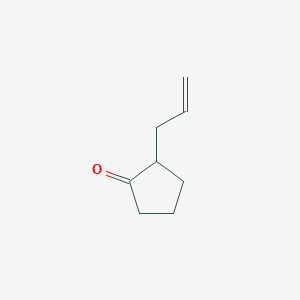
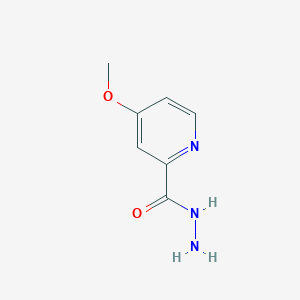
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
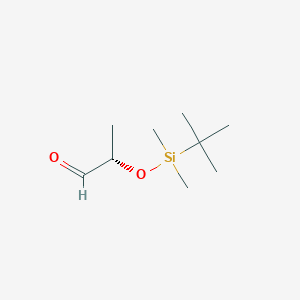
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)

